molecular formula C5H12ClNO2 B586149 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride CAS No. 478922-47-3

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Cat. No. B586149
CAS RN: 478922-47-3
M. Wt: 153.606
InChI Key: IUHDMWJWUWKOFE-UYXJWNHNSA-N
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Description

“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is a white solid and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (–CH2OH) and a hydroxyl group (–OH). The presence of these polar groups likely contributes to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” is a white solid . It has a molecular weight of 153.61 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Versatile Scaffold in Drug Discovery

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, as part of the pyrrolidine family, offers a versatile scaffold in drug discovery, contributing significantly to medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized to derive compounds for treating human diseases. This interest stems from pyrrolidine's ability to efficiently explore pharmacophore space due to sp3-hybridization, enhance stereochemistry, and increase three-dimensional coverage, a phenomenon known as “pseudorotation”. These characteristics make pyrrolidine derivatives, including the subject compound, essential in developing biologically active compounds with target selectivity. The diversity in the structural modification of pyrrolidine rings, especially through strategies like ring construction from cyclic or acyclic precursors and functionalization of preformed rings, underlines its importance in medicinal chemistry. Furthermore, the stereogenicity of carbons in the pyrrolidine ring underlines the role of stereochemistry in determining the biological profile of drug candidates, emphasizing the significance of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in synthesizing enantioselective molecules with potential therapeutic applications (Li Petri et al., 2021).

Impact on Glycosidase Inhibiting Alkaloids

In the context of glycosidase inhibiting alkaloids, the hydroxymethyl substituent at the C-3 position, as found in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, has been documented for its inherent glycosidase inhibitory activity and potential therapeutic value. This class of compounds, including hyacinthacine C-type alkaloids, demonstrates selective micromolar α-glycosidase inhibitory ranges, suggesting their utility as leads for treating type II diabetes. The exploration of the structures, biological activities, and total synthesis of these alkaloids underscores the evolving interest in utilizing such scaffolds for accessing biologically active iminosugars. The role of different stereoisomers and spatial orientation of substituents in these compounds further exemplifies the critical influence of stereochemistry in enhancing biological activity, highlighting the utility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in developing glycosidase inhibitors (Carroll & Pyne, 2019).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705273
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

CAS RN

478922-47-3
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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